1-ethyl-N-(furan-2-ylmethyl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide
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Description
1-ethyl-N-(furan-2-ylmethyl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide, also known as EFMC, is a synthetic compound that belongs to the quinoline carboxamide family. This compound has gained significant attention in scientific research due to its potential therapeutic properties.
Scientific Research Applications
Chemical Synthesis and Reactivity
Research has explored the synthesis and reactivity of compounds structurally related to 1-ethyl-N-(furan-2-ylmethyl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide. For example, Shemchuk et al. (2010) investigated the hydrolytic opening of the quinazoline ring in similar derivatives, revealing insights into their chemical behavior under various conditions (Shemchuk et al., 2010). Additionally, the study of regioselectivity in the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide by Batalha et al. (2019) highlights the synthetic versatility and potential modifications to enhance the biological activities of these compounds (Batalha et al., 2019).
Biological Activities and Therapeutic Potential
Several studies have synthesized derivatives of quinoline and investigated their biological activities, indicating potential therapeutic applications. Bonilla-Castañeda et al. (2022) synthesized a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative, demonstrating its relevance as a therapeutic agent with potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties (Bonilla-Castañeda et al., 2022). Similarly, Gaber et al. (2021) produced new quinoline-3-carboxylic acid derivatives and evaluated their anticancer effects against the breast cancer MCF-7 cell line, showcasing significant activity compared to the reference compound (Gaber et al., 2021).
Enzyme Inhibition and Antioxidant Activity
Dige et al. (2019) synthesized new 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives, which were found to be potent inhibitors of the tyrosinase enzyme, suggesting potential applications in treating conditions related to melanin overproduction, such as hyperpigmentation. The compounds also exhibited significant DPPH free radical scavenging ability, indicating antioxidant properties (Dige et al., 2019).
properties
IUPAC Name |
1-ethyl-N-(furan-2-ylmethyl)-6-methoxy-4-oxoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-3-20-11-15(18(22)19-10-13-5-4-8-24-13)17(21)14-9-12(23-2)6-7-16(14)20/h4-9,11H,3,10H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCUTZJRQJSUFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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